N-[1-(propan-2-yl)piperidin-4-yl]cyclobutanecarboxamide
Description
N-[1-(propan-2-yl)piperidin-4-yl]cyclobutanecarboxamide is a compound that features a piperidine ring, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Properties
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-10(2)15-8-6-12(7-9-15)14-13(16)11-4-3-5-11/h10-12H,3-9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANBFPCBMNTZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(propan-2-yl)piperidin-4-yl]cyclobutanecarboxamide typically involves the formation of the piperidine ring followed by the introduction of the cyclobutanecarboxamide group. One common method involves the reaction of 4-piperidone with isopropylamine to form N-[1-(propan-2-yl)piperidin-4-yl]amine. This intermediate is then reacted with cyclobutanecarboxylic acid chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(propan-2-yl)piperidin-4-yl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group in the cyclobutanecarboxamide can be reduced to form alcohol derivatives.
Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagent used.
Scientific Research Applications
N-[1-(propan-2-yl)piperidin-4-yl]cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(propan-2-yl)piperidin-4-yl]cyclobutanecarboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its structural features. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to specific targets and modulate their activity .
Comparison with Similar Compounds
Similar Compounds
N-[1-(propan-2-yl)piperidin-4-yl]acetamide: Similar structure but with an acetamide group instead of a cyclobutanecarboxamide group.
1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: A piperidine derivative with different substituents, showing high selectivity for resistant Plasmodium falciparum.
Uniqueness
N-[1-(propan-2-yl)piperidin-4-yl]cyclobutanecarboxamide is unique due to its specific combination of a piperidine ring and a cyclobutanecarboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
